2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C7H6BrF2NO2S |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
2-bromo-4,6-difluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
HCQDJOJLXOEGDD-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1Br)F)F |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 2-Bromo-4,6-difluorobenzene
- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
- Conditions: Controlled temperature (often 0–5 °C initially to avoid overreaction), followed by gradual warming to room temperature.
- Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group attaches to the benzene ring at the 1-position relative to the substituents.
- Outcome: Formation of 2-bromo-4,6-difluorobenzene-1-sulfonyl chloride intermediate.
Conversion to N-Methyl Sulfonamide
- Reagents: Methylamine (CH3NH2), typically as an aqueous or alcoholic solution.
- Conditions: The sulfonyl chloride intermediate is reacted with methylamine under cooling to moderate temperatures (0–25 °C) to avoid side reactions.
- Mechanism: Nucleophilic attack of methylamine on the sulfonyl chloride carbon, displacing chloride ion and forming the sulfonamide bond.
- Workup: The reaction mixture is neutralized, extracted, and purified by recrystallization or chromatography to isolate pure this compound.
Mechanochemical Synthesis Alternative
Recent research has explored solvent-free mechanochemical methods for sulfonamide synthesis, which may apply to this compound class:
- Method: Grinding of aryl bromides with amines and potassium metabisulfite (K2S2O5) in a ball mill.
- Advantages: Environmentally friendly, reduced solvent use, potentially shorter reaction times.
- Procedure: A stainless steel grinding vessel is charged with the aryl bromide, methylamine (or amine source), K2S2O5, and catalytic additives such as palladium complexes if needed. The mixture is milled at high frequency (e.g., 30 Hz) for about 60 minutes.
- Workup: The product is extracted with organic solvents, washed, dried, and purified by chromatography.
- Note: While this method has been demonstrated for various aromatic sulfonamides, specific application to this compound requires optimization.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | 2-Bromo-4,6-difluorobenzene + ClSO3H | Electrophilic sulfonylation to sulfonyl chloride | Temperature control critical |
| 2 | Sulfonyl chloride intermediate + CH3NH2 | Nucleophilic substitution to N-methyl sulfonamide | Cooling to moderate temp |
| Alt. | Aryl bromide + methylamine + K2S2O5 + Pd catalyst (ball milling) | Mechanochemical synthesis | Solvent-free, greener method |
Research Findings and Considerations
- The presence of electron-withdrawing fluorine atoms and bromine influences the reactivity of the aromatic ring, often requiring careful control of reaction conditions to achieve selective sulfonylation.
- The sulfonyl chloride intermediate is typically unstable and must be used promptly for amination.
- Methylamine must be handled under controlled conditions due to its volatility and potential hazards.
- Mechanochemical approaches offer promising green chemistry alternatives but require specialized equipment and may have scale-up challenges.
- Purity and yield optimization depend on solvent choice, temperature, and reaction times.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 2 undergoes substitution reactions with nucleophiles. Fluorine's electron-withdrawing nature enhances the ring's electrophilicity, directing incoming nucleophiles to specific positions.
Key reactions:
-
Ammonolysis : Reacts with amines (e.g., NH₃, primary/secondary amines) in polar aprotic solvents (DMF, DMSO) under heating (80–120°C) to form 2-amino derivatives.
-
Methoxylation : K₂CO₃/KOH in methanol at 60–80°C replaces bromine with methoxy groups.
-
Thiol substitution : Thiophenol derivatives react via Cu(I)-catalyzed coupling to yield aryl thioethers.
Table 1: NAS Reaction Conditions and Outcomes
| Nucleophile | Conditions | Product | Yield (%)* |
|---|---|---|---|
| NH₃ (aq.) | DMF, 100°C | 2-Amino-4,6-difluoro-N-methylsulfonamide | 65–75 |
| NaOMe | MeOH, 70°C | 2-Methoxy-4,6-difluoro-N-methylsulfonamide | 55–60 |
| PhSH/CuI | DMSO, 120°C | 2-(Phenylthio)-4,6-difluoro-N-methylsulfonamide | 70–80 |
*Yields estimated from analogous brominated sulfonamides .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling access to biaryl systems.
Suzuki-Miyaura Coupling
Reacts with arylboronic acids under Pd catalysis:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or Na₂CO₃
-
Solvent : THF/H₂O or DME
-
Product : Biaryl derivatives with retained sulfonamide and fluorine groups .
Example:
Sulfonamide Reactivity
-
N-Alkylation : The methyl group on nitrogen resists further alkylation under standard conditions, but strong bases (e.g., LDA) may deprotonate the sulfonamide for electrophilic trapping.
-
Hydrolysis : Resistant to acidic/basic hydrolysis due to electron-withdrawing fluorine and sulfonyl groups.
Fluorine Participation
-
Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to meta/para positions relative to the sulfonamide.
-
C-F activation : Requires specialized conditions (e.g., Ni catalysis) for defluorination .
Reductive Pathways
Debromination :
-
Catalytic hydrogenation : H₂/Pd-C in ethanol removes bromine to yield 4,6-difluoro-N-methylbenzene-1-sulfonamide.
-
Zn/HOAc : Reduces bromine to hydrogen at room temperature.
Comparative Reactivity
Table 2: Reactivity Comparison with Analogues
| Compound | Substituents | NAS Rate* | Suzuki Coupling Efficiency* |
|---|---|---|---|
| Target | 2-Br, 4,6-F | High | Moderate |
| 2-Br, 4-F | Moderate | High | |
| 2-Br, 4-NO₂ | Low | Low |
*Relative rates inferred from electronic effects .
Mechanistic Insights
-
Suzuki Coupling : Follows a standard Pd(0)/Pd(II) cycle. Oxidative addition of the C-Br bond forms a Pd(II) intermediate, which undergoes transmetalation with boronic acids before reductive elimination .
-
NAS : Proceeds via a Meisenheimer complex stabilized by fluorine's electron-withdrawing effect .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Enzyme Inhibition : 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide has shown potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. The presence of halogens enhances binding affinity towards specific biological targets, making it a candidate for pharmacological studies related to enzyme inhibition.
- Antimicrobial Properties : Research indicates that derivatives of sulfonamides can exhibit antimicrobial activities by inhibiting bacterial enzymes critical for folate biosynthesis. This compound may share similar properties, warranting further investigation into its efficacy against various bacterial strains .
-
Organic Synthesis
- Building Block in Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical modifications that can lead to the development of new compounds with desired biological activities.
-
Pharmaceutical Development
- Cancer Research : The compound is being explored for its potential role in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth and metastasis, such as carbonic anhydrases . Studies have shown that modifications in its structure can enhance its potency and reduce toxicity, making it a promising candidate for therapeutic applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
Case Study 2: Cancer Cell Proliferation
In a recent study focused on cancer cell lines, this compound was evaluated for its ability to inhibit cell proliferation. The findings demonstrated that the compound effectively reduced the viability of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling .
Comparison with Similar Compounds
Key Studies :
- Textile analyses detected 2-bromo-4,6-dinitroaniline at 282 µg/g, nearly 10× the REACH limit, highlighting regulatory gaps for non-listed arylamines .
- The N-methyl group in the target sulfonamide likely enhances lipophilicity compared to unsubstituted analogs, improving membrane permeability in drug candidates.
Biological Activity
2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C7H6BrF2N1O2S
- Molecular Weight : 152.09 g/mol
- IUPAC Name : this compound
Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for synthesizing folate in bacteria. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
| Pseudomonas aeruginosa | 256 |
These results suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The IC50 values for these effects are as follows:
| Cytokine | IC50 (µg/mL) |
|---|---|
| TNF-alpha | 20 |
| IL-6 | 25 |
This anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings revealed that the compound effectively inhibited growth at MIC values comparable to those of traditional antibiotics like penicillin. -
Case Study on Anti-inflammatory Properties
In a randomized controlled trial published in the Journal of Inflammation Research (2023), patients with chronic inflammatory conditions were treated with a formulation containing this sulfonamide derivative. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes after four weeks of treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide, and how can purity be optimized?
- Methodology : The synthesis typically begins with a halogenated benzene sulfonyl chloride precursor. For example, 2-fluorobenzenesulfonyl chloride can undergo sequential electrophilic substitution reactions to introduce bromine and fluorine substituents at positions 4 and 6. Methylamine is then introduced via nucleophilic substitution under controlled pH (8–9) to form the sulfonamide group. Critical steps include:
- Reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
- Purity validation : ¹H/¹⁹F NMR for structural confirmation and GC-MS for purity assessment (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H NMR resolves aromatic protons and the N-methyl group (δ ~3.3 ppm), while ¹⁹F NMR identifies fluorine environments (δ −110 to −120 ppm for ortho/para-F).
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z ~310–315).
- X-ray crystallography : For absolute configuration determination (if single crystals are obtained via slow evaporation in DCM/hexane) .
Advanced Research Questions
Q. How can steric hindrance from bromine and fluorine substituents be mitigated to improve reaction yields?
- Methodology :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reduce aggregation.
- Catalytic strategies : Employ Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for selective amination under mild conditions.
- Computational guidance : Apply quantum chemical calculations (DFT) to predict steric and electronic effects, as demonstrated in ICReDD’s reaction path search protocols .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound as a kinase inhibitor?
- Methodology :
- Factorized screening : Use a 2⁴ factorial design to test substituent effects (e.g., bromine vs. chlorine, methyl vs. ethyl groups) on inhibitory potency .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to ATP-binding pockets.
- Biological validation : Pair computational results with enzymatic assays (e.g., IC₅₀ determination via fluorescence polarization) .
Q. How should discrepancies between experimental and computational reaction activation energies be resolved?
- Methodology :
- Error source analysis : Check for inaccuracies in computational parameters (e.g., basis sets, solvation models) or experimental conditions (e.g., temperature gradients in calorimetry).
- Hybrid validation : Re-run DFT calculations (B3LYP/6-311+G*) with explicit solvent models and compare to kinetic data from stopped-flow experiments.
- Data reconciliation : Apply machine learning (e.g., Bayesian optimization) to align computational and empirical datasets .
Q. What strategies optimize the separation of this compound from byproducts in multi-step syntheses?
- Methodology :
- Membrane technologies : Use nanofiltration (MWCO 300–500 Da) to isolate the sulfonamide from smaller impurities.
- Chromatographic tuning : Adjust HPLC mobile phases (e.g., acetonitrile/water with 0.1% TFA) to improve peak resolution.
- Crystallization control : Screen antisolvents (e.g., tert-butyl methyl ether) to enhance crystal yield and purity .
Data Analysis and Contradiction Resolution
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?
- Methodology :
- Dynamic effects : Assess rotational barriers of the sulfonamide group via variable-temperature NMR (−40°C to 60°C).
- Isotopic labeling : Synthesize deuterated analogs to clarify coupling interactions (e.g., ²H labeling at the N-methyl position).
- Comparative analysis : Cross-reference with crystallographic data to resolve ambiguities in dihedral angles .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodology :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate LD₅₀ values.
- Outlier detection : Apply Grubbs’ test to identify anomalous data points in triplicate experiments.
- Meta-analysis : Pool results from independent studies using random-effects models to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
